molecular formula C15H22O B12660927 2-(2-Pinen-10-yl)cyclopentanone CAS No. 83878-05-1

2-(2-Pinen-10-yl)cyclopentanone

Cat. No.: B12660927
CAS No.: 83878-05-1
M. Wt: 218.33 g/mol
InChI Key: YMEBHFZQLASTNM-UHFFFAOYSA-N
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Description

2-(2-Pinen-10-yl)cyclopentanone is an organic compound with the molecular formula C15H22O. It is characterized by its unique structure, which includes a cyclopentanone ring fused with a pinene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pinen-10-yl)cyclopentanone can be achieved through several methods. One common approach involves the reaction of pinene with cyclopentanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pinen-10-yl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but may include the use of acids, bases, or other catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2-(2-Pinen-10-yl)cyclopentanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(2-Pinen-10-yl)cyclopentanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler analog with a similar core structure but lacking the pinene moiety.

    Pinene: A related compound that forms part of the structure of 2-(2-Pinen-10-yl)cyclopentanone.

    Other Cyclopentanone Derivatives: Compounds with similar cyclopentanone rings but different substituents.

Uniqueness

This compound is unique due to its combination of a cyclopentanone ring with a pinene moiety, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where these combined features are advantageous .

Properties

CAS No.

83878-05-1

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]cyclopentan-1-one

InChI

InChI=1S/C15H22O/c1-15(2)12-7-6-10(13(15)9-12)8-11-4-3-5-14(11)16/h6,11-13H,3-5,7-9H2,1-2H3

InChI Key

YMEBHFZQLASTNM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC=C(C1C2)CC3CCCC3=O)C

Origin of Product

United States

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